methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the biphenyl structure, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Boronic Acid: The boronic acid derivative of the desired biphenyl compound is prepared through hydroboration.
Coupling Reaction: The boronic acid is then coupled with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4’-fluoro-4-oxo-[1,1’-biphenyl]-3-carboxylate.
Reduction: Formation of 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Methyl 4-fluoro-2-hydroxybenzoate: Shares the fluorine and hydroxyl groups but differs in the position of the carboxylate ester.
4’-fluoro-4-hydroxybiphenyl: Lacks the carboxylate ester group but has similar structural features.
Uniqueness: Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
22510-35-6 |
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Molecular Formula |
C14H11FO3 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3 |
InChI Key |
CDIIKUBOHXOKOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)O |
Purity |
95 |
Origin of Product |
United States |
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